
6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of 3,2’-pyrrolidinyl-spirooxindoles, which may be related to the compound , has been achieved through a base-mediated diastereoselective [4 + 1] cycloaddition of ortho-tosylaminophenyl-substituted p-QMs with 3-chlorooxindoles . This reaction yields the desired compounds in high yields with high diastereoselectivity through a domino 1,6-addition/cyclization sequence .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes significantly to its molecular structure . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The formation of different 3,2’-pyrrolidinyl-spirooxindoles and its 6-/7-membered analogs has been achieved using an intramolecular cyclization via an oxidative C–H/N–H bond coupling procedure in the presence of an iodide/H2O2 as a catalytic system .Mecanismo De Acción
While the specific mechanism of action for “6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile” is not mentioned in the retrieved papers, compounds with a pyrrolidine ring have been found to have various biological activities . For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying the anticancer activity of some compounds .
Direcciones Futuras
The synthesis of compounds with a pyrrolidine ring, such as “6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile”, continues to be an active research field . Future directions may include the development of novel synthetic procedures and the design of new pyrrolidine compounds with different biological profiles .
Propiedades
Número CAS |
1256785-39-3 |
|---|---|
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.219 |
Nombre IUPAC |
6-pyrrolidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2 |
Clave InChI |
JWKZHLQOGHDSTJ-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


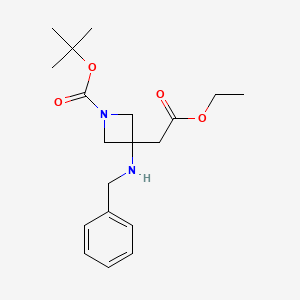
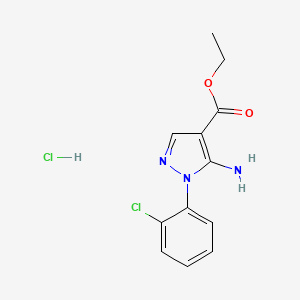
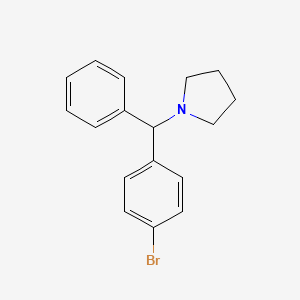


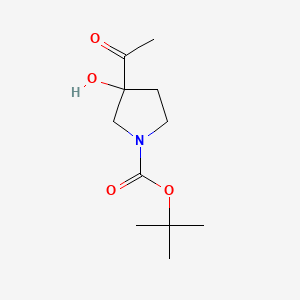
![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)
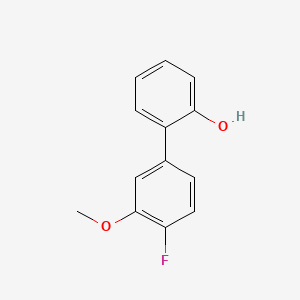
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)
![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)
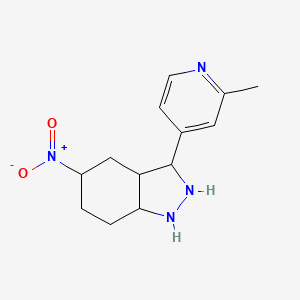

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)

